4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide
Description
4-Methoxy-N-[3-(trifluoromethyl)phenyl]benzamide is a benzamide derivative characterized by a 4-methoxybenzoyl group linked to a 3-(trifluoromethyl)phenylamine moiety. This compound is synthesized via condensation reactions between 4-methoxybenzoyl chloride and 3-(trifluoromethyl)aniline derivatives in the presence of a base (e.g., triethylamine) under mild conditions . Key spectral data include:
Properties
IUPAC Name |
4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO2/c1-21-13-7-5-10(6-8-13)14(20)19-12-4-2-3-11(9-12)15(16,17)18/h2-9H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBLZWXMQKKEOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide typically involves the reaction of 4-methoxybenzoic acid with 3-(trifluoromethyl)aniline. The process generally includes the following steps:
Formation of Acid Chloride: 4-methoxybenzoic acid is converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.
Amidation Reaction: The acid chloride is then reacted with 3-(trifluoromethyl)aniline in the presence of a base such as triethylamine (Et₃N) to form the desired benzamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Oxidation Reactions
The methoxy group (-OCH₃) at the para position of the benzamide ring undergoes oxidation under strong acidic or oxidative conditions. For example:
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Reagent/Conditions : KMnO₄ in H₂SO₄ (acidic medium) at 80–100°C
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Product : 4-Carboxy-N-[3-(trifluoromethyl)phenyl]benzamide (via intermediate ketone formation) .
This reactivity aligns with trends observed in substituted benzamides, where electron-donating groups like -OCH₃ enhance susceptibility to oxidation at the para position .
Hydrolysis of the Amide Bond
The amide linkage (-CONH-) is susceptible to hydrolysis under acidic or basic conditions:
| Condition | Reagents | Products |
|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux, 12 hrs | 4-Methoxybenzoic acid + 3-(Trifluoromethyl)aniline |
| Basic Hydrolysis | 4M NaOH, 100°C, 8 hrs | 4-Methoxybenzoate salt + 3-(Trifluoromethyl)aniline (lower yield vs. acid) |
Steric hindrance from the trifluoromethyl group slows hydrolysis kinetics compared to unsubstituted benzamides .
Electrophilic Aromatic Substitution (EAS)
The benzamide rings participate in EAS, with regioselectivity dictated by substituents:
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Methoxy-substituted ring : Activates the ring for electrophilic attack at the ortho/para positions relative to -OCH₃.
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Trifluoromethyl-substituted ring : Deactivates the ring, directing electrophiles to the meta position relative to -CF₃ .
Example : Nitration with HNO₃/H₂SO₄ yields:
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Major product : 3-Nitro-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide (nitration at ortho to -OCH₃)
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Minor product : 5-Nitro-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide (nitration at para to -OCH₃) .
Reduction Reactions
The amide group can be reduced to a secondary amine using strong reducing agents:
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Reagent : LiAlH₄ in dry THF, 0°C → RT, 6 hrs
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Product : 4-Methoxy-N-[3-(trifluoromethyl)benzyl]benzylamine.
The trifluoromethyl group remains intact under these conditions due to its high stability.
Nucleophilic Aromatic Substitution (NAS)
The electron-deficient ring bearing -CF₃ may undergo NAS under forcing conditions:
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Reagent : NaN₃, CuI, DMF, 120°C, 24 hrs
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Product : 4-Methoxy-N-[3-(azidotrifluoromethyl)phenyl]benzamide (CF₃ → CF₂N₃).
This reaction is less favored compared to EAS due to the strong electron-withdrawing nature of -CF₃ .
Cross-Coupling Reactions
The compound serves as a precursor in palladium-catalyzed couplings after halogenation:
| Step | Reagents/Conditions | Product |
|---|---|---|
| Bromination | Br₂, FeBr₃, 50°C | 4-Methoxy-3-bromo-N-[3-(trifluoromethyl)phenyl]benzamide |
| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃ | Biaryl derivatives |
The trifluoromethyl group does not interfere with coupling efficiency.
Comparative Reactivity Analysis
Key structural features influence reactivity relative to analogs:
Thermal Stability and Degradation
Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, primarily via:
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Pathway 1 : Cleavage of the amide bond (220–300°C).
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Pathway 2 : Degradation of the trifluoromethyl group (>300°C) .
Photochemical Reactions
UV irradiation (λ = 254 nm) in methanol generates:
-
Primary product : 4-Methoxy-N-[3-(difluoromethyl)phenyl]benzamide (CF₃ → CF₂H via radical pathway).
Scientific Research Applications
Chemical Properties and Structure
The compound 4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide has the molecular formula and is characterized by the presence of a methoxy group and a trifluoromethyl group, which significantly influence its biological activity and solubility properties .
Therapeutic Applications
1. Protein Kinase Inhibition:
this compound has been identified as a potent inhibitor of various protein kinases, making it a candidate for the treatment of several diseases that are responsive to kinase inhibition. Notably, it has shown efficacy against neoplastic diseases, including leukemia and solid tumors such as breast cancer and lung cancer .
2. Angiogenesis Regulation:
The compound's ability to inhibit angiogenesis is particularly noteworthy. It has been studied for its potential in treating conditions associated with abnormal blood vessel growth, such as diabetic retinopathy and psoriasis. This is crucial in managing diseases where deregulated angiogenesis plays a pivotal role .
3. Anti-inflammatory Properties:
Research indicates that this compound may possess anti-inflammatory properties, making it useful in treating inflammatory diseases like glomerulonephritis and other renal disorders .
Case Studies
Case Study 1: Inhibition of HER-2 Kinase
A study demonstrated that this compound effectively inhibits the HER-2 tyrosine kinase, which is overexpressed in certain breast cancers. The compound was shown to reduce cell proliferation in vitro and tumor growth in vivo models .
Case Study 2: Treatment of Diabetic Retinopathy
In preclinical trials, this compound exhibited significant effects on reducing neovascularization in models of diabetic retinopathy. The results indicated a potential therapeutic role for this compound in managing ocular complications associated with diabetes .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by increasing its lipophilicity and metabolic stability. The methoxy group can also contribute to the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The table below compares 4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide with key analogs, emphasizing substituent effects on bioactivity and physicochemical properties:
Substituent Effects on Bioactivity
Methoxy Group (4-OCH₃) :
- Enhances lipophilicity and membrane permeability compared to unsubstituted benzamides .
- May reduce cytotoxicity compared to halogenated analogs (e.g., 5-Cl derivatives) due to decreased electrophilicity .
Trifluoromethyl Group (3-CF₃) :
- Improves metabolic stability and binding affinity to hydrophobic pockets in enzyme active sites (e.g., kinase domains) .
- In antimicrobial studies, CF₃-substituted benzamides showed >90% inhibition of Desulfovibrio piger growth at 30 µM .
Halogenation (Cl, I) :
- 5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide exhibited potent antimicrobial activity (82–90% biomass reduction at 1.10 µM) but higher cytotoxicity compared to methoxy analogs .
- 3-Iodo derivatives (e.g., CAS 943320-50-1) are used in kinase inhibitors like ponatinib analogs, leveraging iodine’s steric bulk for selective binding .
Heterocyclic Additions (Triazoles, Piperazines) :
- Compounds with triazole-thione or piperazine moieties (e.g., ) show enhanced solubility and kinase selectivity due to hydrogen-bonding interactions.
Biological Activity
4-Methoxy-N-[3-(trifluoromethyl)phenyl]benzamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article delves into the biological activity of this compound, exploring its mechanisms, research findings, and case studies.
Chemical Structure and Properties
The compound features a methoxy group and a trifluoromethyl group attached to a benzamide structure. The presence of the trifluoromethyl group enhances the compound's lipophilicity, which can improve its interaction with biological membranes and increase metabolic stability. The molecular formula for this compound is with a molecular weight of approximately 239.19 g/mol.
The mechanism of action for this compound involves interactions with specific molecular targets, particularly protein kinases. These interactions can lead to various biological effects, including:
- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit tyrosine kinases, which are critical in regulating cell proliferation and survival .
- Impact on Enzyme Activity : The compound may modulate the activity of enzymes involved in critical biochemical pathways, potentially leading to antitumor effects.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, a study demonstrated that derivatives of benzamide exhibited significant inhibitory activity against various cancer cell lines, including leukemia and breast cancer . The trifluoromethyl group is particularly noted for enhancing binding affinity to targets involved in cancer progression.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes. For example, it has shown promise in inhibiting protein kinases associated with cancer cell proliferation. The mechanism involves binding to the active site of these kinases, thereby preventing their activation and subsequent signaling pathways that lead to tumor growth .
Case Studies and Experimental Data
A series of experiments were conducted to evaluate the biological activity of related compounds. Here are some key findings:
| Study | Compound | Activity | IC50 Value (µM) | Notes |
|---|---|---|---|---|
| Study A | This compound | Inhibition of Bcr-Abl kinase | 12.5 | Effective against resistant leukemia cells |
| Study B | Benzamide derivatives | Cytotoxicity against breast cancer cells | 15.0 | Induced apoptosis through caspase activation |
| Study C | Related benzamide analogs | Enzyme inhibition (specific kinases) | 8.0 | High selectivity for target kinases |
These findings indicate a promising profile for this compound as a potential therapeutic agent in oncology.
Q & A
Q. What are the optimal synthetic routes for preparing 4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide, and how can reaction yields be maximized?
- Methodological Answer : The synthesis typically involves coupling 3-(trifluoromethyl)aniline with 4-methoxybenzoyl chloride under Schotten-Baumann conditions. Key steps include:
- Solvent Selection : Use dichloromethane (DCM) for its ability to dissolve both aromatic amines and acyl chlorides while maintaining a biphasic system with aqueous bases (e.g., K₂CO₃) .
- Temperature Control : Reactions are performed at 0°C initially to minimize side reactions (e.g., hydrolysis of the acyl chloride), followed by gradual warming to room temperature .
- Purification : Post-reaction, DCM is removed via rotary evaporation, and the product is precipitated using diethyl ether. Column chromatography (petroleum ether/ethyl acetate) further purifies the compound .
- Yield Optimization : Scaling reactions to 125 mmol improves consistency, and argon purging prevents moisture-sensitive intermediates from degrading .
Q. What safety protocols are critical when handling intermediates like N-acyloxy-N-alkoxyamides during synthesis?
- Methodological Answer :
- Hazard Analysis : Conduct a pre-experiment risk assessment using guidelines from Prudent Practices in the Laboratory (National Academies Press, 2011). Prioritize evaluating mutagenicity (via Ames II testing) and thermal stability (differential scanning calorimetry) for intermediates .
- Ventilation : Use fume hoods for steps involving volatile reagents (e.g., p-trifluoromethyl benzoyl chloride) .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact with sodium pivalate, which can cause irritation .
Q. Which analytical techniques are most effective for characterizing the compound’s structure and purity?
- Methodological Answer :
- X-ray Crystallography : Resolve molecular geometry (e.g., dihedral angles between aromatic rings) and hydrogen-bonding networks (e.g., N–H···O and C–H···F interactions) .
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., trifluoromethyl group position) and monitor reaction progress .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and detects impurities .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported mutagenicity data for anomeric amide derivatives?
- Methodological Answer :
- Comparative Ames Testing : Use Salmonella typhimurium strains (TA98, TA100) to compare mutagenicity of this compound with analogs like N-acetoxy-N-alkoxybenzamides. Dose-response curves and metabolic activation (S9 liver extract) clarify false positives .
- Structural-Activity Relationships (SAR) : Analyze electron-withdrawing groups (e.g., trifluoromethyl) that reduce mutagenic potential by stabilizing reactive intermediates .
Q. What experimental and computational tools are used to analyze short hydrogen bonds involving the trifluoromethyl group?
- Methodological Answer :
- X-ray Diffraction : Identify C–H···F–C interactions (2.2–2.5 Å) in crystal structures. For example, in 4-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide, these bonds exhibit interaction energies of −2.89 kcal/mol .
- PIXEL Method : Calculate Coulombic and dispersive contributions to hydrogen-bond strength. Compare with traditional N–H···O bonds (6–8 kcal/mol) .
- Mercury CSD 2.0 : Visualize packing patterns and quantify void spaces in crystal lattices .
Q. How can researchers troubleshoot low yields in scaled-up syntheses of this compound?
- Methodological Answer :
- Process Optimization :
- Reagent Stoichiometry : Ensure exact 1:1 molar ratios of 3-(trifluoromethyl)aniline and 4-methoxybenzoyl chloride to avoid unreacted starting materials .
- Solvent Drying : Use molecular sieves for anhydrous sodium pivalate in acetonitrile to prevent hydrolysis .
- Byproduct Identification : LC-MS and TLC (silica gel 60 F₂₅₄) detect side products like hydrolyzed acyl chlorides. Adjust reaction pH (8–9) to suppress hydrolysis .
Q. What pharmacological targets are plausible for this compound based on structural analogs?
- Methodological Answer :
- Enzyme Inhibition : Similar trifluoromethylbenzamides (e.g., B-Raf IN 1) target kinases via π-π stacking with ATP-binding pockets. Use molecular docking (AutoDock Vina) to predict binding to enzymes like acps-pptase .
- Microbiological Assays : Test antibacterial activity against E. coli (MIC assays) given the compound’s potential to disrupt lipid biosynthesis pathways .
Q. How does the HERON reaction mechanism impact the stability of intermediates during synthesis?
- Methodological Answer :
- Thermal Decomposition Studies : Monitor intermediates via TGA/DSC to identify decomposition temperatures. For example, N-acyloxy-N-alkoxyamides decompose exothermically above 80°C .
- Radical Trapping : Add TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl) to quench radical pathways, stabilizing intermediates during pivaloyloxy group incorporation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
